C.I.Acid Green 60
Description
Contextualization within Synthetic Dye Chemistry and Industrial Applications
Synthetic dyes are broadly classified based on their chemical structure and their method of application. C.I. Acid Green 60 is an anthraquinone (B42736) dye, a class known for its good fastness properties. Acid dyes, as a category, are water-soluble and are primarily applied from an acidic dye bath. This acidity protonates the amino groups in protein fibers, providing cationic sites for the anionic dye to bind.
The industrial utility of C.I. Acid Green 60 and similar acid dyes is extensive. They are commonly employed in the coloration of natural protein fibers like wool and silk, as well as synthetic polyamides such as nylon. chemicalbook.com The dyeing process involves the immersion of the textile material in a dye solution, where the dye molecules diffuse into the fiber and are fixed through electrostatic interactions, hydrogen bonding, and van der Waals forces. Beyond textiles, these dyes find application in coloring leather, paper, and in the formulation of some inks and biological stains.
Academic Significance and Contemporary Research Trajectories for C.I. Acid Green 60
In academic circles, C.I. Acid Green 60 serves as a model compound for a variety of research endeavors. Its well-defined chemical structure and strong light absorption in the visible spectrum make it an ideal candidate for studies in photochemistry and photophysics. Contemporary research often focuses on the environmental fate and degradation of such dyes, as their release into industrial effluents can pose ecological concerns.
A significant research trajectory involves the development of advanced oxidation processes (AOPs) for the decolorization and mineralization of dye-containing wastewater. These methods include photocatalysis, where semiconductor materials are used to generate highly reactive hydroxyl radicals that can break down the complex dye molecule. electrochemsci.org Another area of active investigation is the use of various adsorbent materials, such as activated carbon and novel biopolymers, for the removal of acid dyes from aqueous solutions. sciencegate.app These studies are crucial for developing effective and sustainable wastewater treatment technologies.
Overview of Key Research Domains and Methodological Approaches for C.I. Acid Green 60
The study of C.I. Acid Green 60 spans several key research domains, each employing specific methodological approaches.
Environmental Chemistry: This domain focuses on the degradation and removal of the dye from water. Researchers utilize techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the dye during treatment processes. Spectrophotometry is employed to measure the decolorization efficiency by tracking the change in absorbance at the dye's maximum wavelength (λmax). electrochemsci.org Advanced analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the intermediate byproducts formed during degradation, providing insights into the reaction mechanism.
Materials Science: In this area, research is directed towards the development of new materials for dye adsorption or catalytic degradation. The characterization of these materials is carried out using a suite of techniques. For instance, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the surface morphology and particle size of adsorbents or catalysts. X-ray Diffraction (XRD) helps in determining the crystalline structure of the materials.
Photochemistry: The photochemical behavior of C.I. Acid Green 60 is investigated using spectroscopic methods. UV-Visible absorption spectroscopy is fundamental to determining the electronic transitions within the dye molecule. sigmaaldrich.comsigmaaldrich.com Fluorescence spectroscopy can be used to study the de-excitation pathways of the photo-excited dye. Computational chemistry, employing methods like Density Functional Theory (DFT), is also used to model the electronic structure and predict the spectroscopic properties of the dye.
Data Tables
Chemical and Physical Properties of C.I. Acid Green Dyes
| Property | C.I. Acid Green 25 | C.I. Acid Green 16 | C.I. Acid Green 1 |
| CAS Number | 4403-90-1 sigmaaldrich.comsigmaaldrich.com | 12768-78-4 cncolorchem.comchembk.com | 19381-50-1 chemicalbook.com |
| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ sigmaaldrich.com | C₃₁H₃₃N₂NaO₆S₂ cncolorchem.comchembk.com | C₃₀H₁₅FeN₃NaO₁₅S₃ chemicalbook.com |
| Molecular Weight | 622.58 g/mol sigmaaldrich.com | 616.72 g/mol cncolorchem.comchembk.com | 832.47 g/mol chemicalbook.com |
| Appearance | Green powder chemicalbook.com | Dark green powder cncolorchem.comchembk.com | Dark green to black powder |
| Melting Point | 235-238 °C chemicalbook.comsigmaaldrich.com | Not specified | Not specified |
| Water Solubility | 36 g/L (20 °C) chemicalbook.com | Soluble | 30 mg/mL chemicalbook.com |
Spectroscopic Data for C.I. Acid Green Dyes
| Spectroscopic Parameter | C.I. Acid Green 25 | C.I. Acid Green 50 |
| λmax (nm) | 608 nm, 642 nm chemicalbook.comsigmaaldrich.comsigmaaldrich.com | ~632 nm in water nih.gov |
| Molar Extinction Coefficient (ε) | ≥10000 at 604-612 nm, ≥10200 at 640-646 nm chemicalbook.comsigmaaldrich.com | Not specified |
| Infrared Spectra | Not specified | KBr-Pellet and ATR-IR spectra available nih.gov |
Properties
CAS No. |
12239-01-9 |
|---|---|
Molecular Formula |
C30H50O2 |
Synonyms |
C.I.Acid Green 60 |
Origin of Product |
United States |
Chemical Synthesis, Advanced Characterization, and Structural Modification of C.i. Acid Green 60
Methodologies for Laboratory-Scale Synthesis of C.I. Acid Green 60 Analogues
The synthesis of acid dyes based on an anthraquinone (B42736) chromophore is a well-established field in dye chemistry. These syntheses typically involve multi-step processes starting from basic anthraquinone derivatives.
Condensation Reactions and Precursor Chemical Pathways
The core structure of many anthraquinone acid dyes is assembled through condensation reactions. A common and crucial precursor for creating vibrant blue to green acid dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org This intermediate is highly valuable because the bromine atom can be readily substituted by various aliphatic or aromatic amines, allowing for the synthesis of a wide array of dye analogues with different shades and properties. wikipedia.org
The general synthetic pathway involves the following steps:
Sulfonation and Bromination: The synthesis often begins with 1-aminoanthraquinone, which is first sulfonated. Subsequent bromination yields the key intermediate, bromamic acid. wikipedia.org
Condensation Reaction: The bromamic acid is then condensed with a selected amine. In this nucleophilic substitution reaction, the amine displaces the bromine atom on the anthraquinone ring. wikipedia.org The choice of amine is critical as it largely determines the final color and functional properties of the dye. For instance, condensing bromamic acid with an aromatic amine like 3-(2-hydroxyethylsulfonyl)-aniline produces a vibrant blue dye. wikipedia.org This type of reaction, where two molecules combine with the elimination of a small molecule (like HBr in this case), is a cornerstone of dye synthesis. wikipedia.org
This modular approach allows chemists to systematically modify the dye structure to achieve desired characteristics.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final dye product, which is essential for both economic viability and environmental considerations. Key parameters that are typically adjusted include the solvent, temperature, catalyst, and reaction time.
Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. For condensation reactions in dye synthesis, high-boiling aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been shown to be effective. researchgate.net These solvents can facilitate the reaction even at moderate temperatures, leading to higher yields in shorter timeframes compared to other solvents like ethanol or acetonitrile. researchgate.net
Temperature Control: The reaction temperature is another critical factor. Increasing the temperature can accelerate the reaction rate but may also lead to the formation of unwanted by-products. Experiments are often conducted at various temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction speed and product purity. acs.org
Catalyst and Base: The presence of a catalyst or a base can be essential. For example, in reactions involving the condensation of an amine with a halogenated anthraquinone, a base is used to neutralize the acidic byproduct (e.g., HBr), driving the reaction to completion.
The following table illustrates how reaction parameters can be varied to optimize the synthesis of a target compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 80 | 12 | Low |
| 2 | Ethanol | 80 | 12 | Low |
| 3 | DMF | 80 | 3 | 37 |
| 4 | DMSO | 100 | 2 | >90 |
Advanced Analytical Techniques for Comprehensive Structural Elucidation
A combination of advanced analytical techniques is required to confirm the structure, determine the molecular weight, and assess the purity of newly synthesized dye analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for C.I. Acid Green 60 and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the dye molecule and its precursors.
In the ¹H NMR spectrum of an anthraquinone dye analogue, such as Acid Blue 62, protons on the aromatic rings appear in the downfield region, typically between 7.70 and 8.30 ppm. researchgate.net The specific chemical shifts and splitting patterns of these signals can be used to determine the substitution pattern on the anthraquinone core. Protons on aliphatic side chains, if present, will appear in the upfield region of the spectrum. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons (around 180-182 ppm) and the various aromatic carbons (108-145 ppm) of the anthraquinone structure.
The table below shows representative ¹H NMR data for an anthraquinone dye analogue.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H3 (substituted ring) | 7.70-7.80 | Singlet |
| H5-H8 (unsubstituted ring) | 7.80-8.30 | Multiplets |
| Aliphatic CH (cyclohexane) | 1.50-3.50 | Multiplets |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a synthesized dye and confirming its elemental composition. The technique provides a mass-to-charge ratio (m/z) for the molecular ion, which should correspond to the calculated molecular weight of the target structure. For example, the molecular ion peak for C.I. Acid Green 27, which has a molecular weight of 706.7 g/mol , is observed at m/z 706.7. smolecule.com
Beyond confirming the molecular weight, MS can also provide structural information through analysis of fragmentation patterns. smolecule.com By inducing the molecule to break apart within the spectrometer, characteristic fragment ions are produced. These fragments can help confirm the presence of specific structural units within the dye molecule. researchgate.net
| Analysis | C.I. Acid Green 27 Analogue |
| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ |
| Calculated Molecular Weight | 706.7 g/mol |
| Observed Molecular Ion (M²⁻) m/z | 331.0 |
| Key Fragmentation | Loss of sulfonate groups (-SO₃) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of dyes and separating them from starting materials, intermediates, and by-products. najah.edu The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
For the analysis of acid dyes, a reversed-phase HPLC method is commonly employed, often using a C18 column. A gradient elution program, where the composition of the mobile phase is changed over time (e.g., by varying the ratio of aqueous buffer to an organic solvent like acetonitrile), is typically used to achieve good separation of all components. najah.edunajah.edu
A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the column effluent. hitachi-hightech.com The purity of the sample is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. The retention time—the time it takes for a compound to pass through the column—is a characteristic property that helps in its identification. najah.edu
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 mm x 150 mm) |
| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Elution | Gradient |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Wavelength | Wavelength of Maximum Absorbance (λmax) of the dye |
Research on Functionalized Derivatives and Analogues of C.I. Acid Green 60
Design and Synthesis of Modified C.I. Acid Green 60 Structures for Specific Reactivity
The design of modified C.I. Acid Green 60 structures would be driven by the desire to enhance or introduce specific properties, such as improved lightfastness, altered solubility, or the ability to covalently bond to substrates. This would involve the introduction of various functional groups onto the core structure of the dye.
Common Synthetic Strategies:
The synthesis of functionalized azo dyes typically involves the modification of the starting materials (the diazo component and the coupling component) before the azo coupling reaction, or the post-functionalization of the synthesized dye. For C.I. Acid Green 60, which is synthesized from the diazotization of 4,4'-diaminodiphenylamine-2-sulfonic acid and coupling with salicylic acid and 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid, modifications could be introduced on any of these precursors.
Introduction of Reactive Groups: To enable covalent bonding to fabrics or other materials, reactive functional groups can be introduced. Examples include vinyl sulfone, triazine, or carboxylic acid groups. For instance, a derivative could be synthesized by using a modified coupling component that already contains a reactive moiety.
Altering Solubility: The solubility of the dye can be modified by introducing hydrophilic or hydrophobic groups. Increasing the number of sulfonic acid groups would enhance water solubility, while the addition of long alkyl chains would increase its solubility in nonpolar media.
Enhancing Lightfastness: The introduction of electron-withdrawing or electron-donating groups at specific positions on the aromatic rings can influence the electron density of the azo bond, which in turn can affect its stability towards UV light.
Hypothetical Modified Structures:
The table below presents hypothetical modified structures of C.I. Acid Green 60 and the intended specific reactivity.
| Modification | Functional Group Introduced | Intended Specific Reactivity/Property |
| Introduction of a reactive handle | Vinyl sulfone (-SO₂CH=CH₂) | Covalent bonding to cellulosic fibers |
| Enhanced water solubility | Additional sulfonic acid group (-SO₃H) | Improved performance in aqueous dyeing systems |
| Altered color | Substitution with a nitro group (-NO₂) | Bathochromic shift (deeper color) |
| Increased hydrophobicity | Long-chain alkyl group (-C₁₂H₂₅) | Application in non-aqueous dyeing or printing |
Influence of Structural Modifications on Chemical Behavior and Performance
The structural modifications outlined above would have a significant impact on the chemical behavior and performance of C.I. Acid Green 60. These changes are predictable to some extent based on established principles of physical organic chemistry and dye chemistry.
Impact on Spectroscopic Properties:
The color of an azo dye is determined by the electronic transitions within the chromophore. Modifying the substituents on the aromatic rings alters the energy levels of the molecular orbitals, leading to a shift in the absorption maximum (λmax).
Electron-donating groups (e.g., -OH, -NH₂) generally cause a bathochromic shift (to longer wavelengths), resulting in a deeper color.
Electron-withdrawing groups (e.g., -NO₂, -CN) typically cause a hypsochromic shift (to shorter wavelengths), resulting in a lighter color.
Influence on Physicochemical Properties:
The introduction of different functional groups would also affect properties such as solubility, aggregation behavior, and affinity for different substrates.
| Structural Modification | Effect on Chemical Behavior | Impact on Performance |
| Addition of sulfonic acid groups | Increased negative charge and polarity | Higher water solubility, better for dyeing hydrophilic fibers like wool and silk. |
| Introduction of long alkyl chains | Increased non-polarity | Lower water solubility, potential for use in solvent-based dyeing systems or for coloring plastics. |
| Incorporation of reactive groups | Ability to form covalent bonds with the substrate | Improved wash fastness of the dyed material. |
| Metal complexation | Formation of a more stable, rigid structure | Enhanced lightfastness and thermal stability. |
Environmental Chemistry and Remediation Strategies for C.i. Acid Green 60
Environmental Pathways and Distribution of C.I. Acid Green 60 in Aquatic Matrices
C.I. Acid Green 60, a water-soluble anionic dye, is primarily introduced into the aquatic environment through industrial effluents, particularly from textile and leather dyeing processes. lotusenterprise.coscbt.com Due to its high solubility in water, it tends to remain within the water column rather than adsorbing to suspended solids and sediment. nih.gov This persistence in aqueous environments poses aesthetic and ecotoxicological concerns. scbt.com The distribution of such dyes in water systems is influenced by factors like water flow, dilution, and potential for natural attenuation processes such as biodegradation and photodegradation, although many dyes are designed to be stable against these factors. scbt.commdpi.com The presence of dyes in water bodies can significantly impact aquatic life by reducing light penetration, which affects photosynthetic organisms. scbt.com
Advanced Oxidation Processes (AOPs) for the Degradation of C.I. Acid Green 60
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These highly reactive radicals can break down complex dye molecules into simpler, less harmful substances. mdpi.comrsc.org
Fenton and Photo-Fenton Systems for C.I. Acid Green 60 Oxidation
The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. mdpi.com The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the photoreduction of ferric ions (Fe3+) back to Fe2+, thus regenerating the catalyst and producing more hydroxyl radicals. mdpi.comscispace.com These methods have been shown to be effective in decolorizing and degrading various dyes. manuscriptsystem.comresearchgate.net For instance, the Fenton process achieved 100% color removal and 86% COD (Chemical Oxygen Demand) removal for a similar dye, C.I. Acid Green 1, under optimal conditions. manuscriptsystem.com
Fenton and photo-Fenton processes can be categorized as either homogeneous or heterogeneous. In homogeneous catalysis , the iron catalyst (typically FeSO4) is dissolved in the aqueous solution. nih.gov This allows for high accessibility of the catalyst to the reactants, leading to efficient degradation. chinesechemsoc.org However, a major drawback is the difficulty in recovering the catalyst after treatment. nih.gov
Heterogeneous catalysis , on the other hand, utilizes solid iron-based catalysts. mdpi.comresearchgate.net This approach simplifies catalyst separation and recovery, making the process more cost-effective and environmentally friendly. nih.govmdpi.com The catalytic activity in heterogeneous systems occurs on the surface of the catalyst. mdpi.com
Hydrogen peroxide (H2O2) is the primary oxidizing agent in Fenton systems, decomposing to form highly reactive hydroxyl radicals in the presence of an iron catalyst. researchgate.netmass.gov The concentration of H2O2 is a critical parameter; an excess can lead to scavenging of hydroxyl radicals, thereby reducing the degradation efficiency. scispace.com
Sodium percarbonate (Na2CO3·1.5H2O2) is a solid, stable source of hydrogen peroxide that dissolves in water to release H2O2. taylorandfrancis.comatamankimya.com It is considered an environmentally friendly oxidant due to its non-toxic nature and ease of handling. taylorandfrancis.comnih.gov Sodium percarbonate can be used as an alternative to liquid H2O2 in AOPs, offering a controlled release of the oxidizing agent. nih.govorganic-chemistry.org
Photocatalytic Degradation of C.I. Acid Green 60
Photocatalysis is another AOP that utilizes semiconductor materials to generate reactive oxygen species upon light irradiation. rsc.orgiitm.ac.in When a semiconductor photocatalyst absorbs photons with energy greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. mdpi.commdpi.com These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which in turn degrade organic pollutants. mdpi.com
Several metal oxides have been extensively studied as photocatalysts for dye degradation due to their efficiency, stability, and low cost. rsc.orgsci-hub.se
Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst due to its high photochemical stability, non-toxicity, and effectiveness in degrading a wide range of organic pollutants. researchgate.netjwent.net Studies on similar acid dyes have shown that TiO2 can achieve significant degradation under UV irradiation. researchgate.net For example, the photocatalytic degradation of Acid Green 16 using TiO2 resulted in 90% degradation in 3 hours. researchgate.net The efficiency of TiO2 can be enhanced by doping with metals or immobilizing it on supports like zeolites. researchgate.net
Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a wide band gap similar to TiO2. mdpi.comresearchgate.net It has the advantage of absorbing a larger fraction of the UV spectrum. scispace.com Research on the photocatalytic degradation of Acid Green 16 using ZnO has demonstrated its effectiveness, with complete decolorization observed under optimal conditions. researchgate.netscispace.com The photocatalytic activity of ZnO can be influenced by factors such as catalyst loading, pH, and irradiation time. scispace.com
Cobalt-doped Tungsten Trioxide (Co:WO3): Tungsten trioxide (WO3) is a semiconductor with a narrower band gap, allowing it to absorb visible light. nih.govrasayanjournal.co.in Doping WO3 with transition metals like cobalt can further enhance its photocatalytic activity by improving charge separation and extending its light absorption range. mdpi.com While specific studies on Co:WO3 for C.I. Acid Green 60 are limited, the principles of doping to enhance photocatalytic efficiency are well-established for various dyes. mdpi.com
Interactive Data Table: Comparison of Metal Oxide Photocatalysts for Dye Degradation
Effects of Light Source and Wavelength on Reaction Kinetics
The efficiency of photo-assisted Advanced Oxidation Processes (AOPs) is significantly influenced by the characteristics of the light source, particularly its intensity and wavelength. mdpi.com The rate of photodegradation is directly affected by these parameters, as they determine the energy of the photons which, in turn, drives the generation of highly reactive hydroxyl radicals. mdpi.com
Shorter wavelengths correspond to higher energy photons, which can lead to an increased degradation efficiency. mdpi.com For instance, the photocatalytic degradation of Acid Green 16 has been investigated using a near UV light source with a wavelength of 254 nm. researchgate.net In another study on the photocatalytic degradation of fast green dye, a 200 W tungsten lamp was utilized as a visible light source. mjcce.org.mk A cutoff filter was employed to ensure that the reaction was initiated solely by visible light, eliminating thermal effects. mjcce.org.mk
The intensity of the light source also plays a crucial role; higher intensity means more photons are available to be absorbed, leading to a greater production of hydroxyl radicals. mdpi.com However, excessively high light intensities are generally avoided to prevent a rise in temperature that could induce thermal reactions. mdpi.com Research on the degradation of fast green dye determined that a light intensity of 70 mW·cm⁻² was optimal for the reaction. mjcce.org.mk Similarly, studies on the photocatalytic degradation of C.I. Acid Yellow 23 have shown that the rate constant in the Langmuir-Hinshelwood model is dependent on light intensity, increasing as the intensity increases. researchgate.net
The kinetics of these reactions are often modeled as pseudo-first-order. For the degradation of fast green dye under optimal conditions, the rate constant (k) was determined to be 4.41·10⁻⁴ s⁻¹. mjcce.org.mk
Table 1: Influence of Light Source on Dye Degradation
| Dye | Light Source | Wavelength (nm) | Intensity | Outcome |
|---|---|---|---|---|
| Acid Green 16 | Near UV lamp | 254 | Not specified | Investigated for photocatalytic degradation researchgate.net |
| Fast Green | 200 W tungsten lamp | Visible light | 70 mW·cm⁻² | Optimal for photocatalytic degradation mjcce.org.mk |
Synergistic Interactions in Photo-Assisted AOPs
Common combinations include UV/H₂O₂, UV/Ozone, and the photo-Fenton process (UV/Fe²⁺/H₂O₂). mdpi.com The underlying principle of these synergistic interactions is the increased generation of highly reactive hydroxyl radicals (•OH). mdpi.com For example, the combination of UV irradiation with ozonation (UV/O₃) can produce more hydroxyl radicals than ozonation alone, leading to enhanced mineralization of pollutants. icrc.ac.ir
The synergy between different AOPs can be quantified using a synergy index. A study on the sonophotocatalysis of a pollutant using Fe³⁺ showed a positive synergy index of 1.6, indicating a significant enhancement in the degradation rate when ultrasound and photocatalysis were combined. mdpi.com In another example, the degradation efficiency of photocatalysis, sonolysis, and sonophotocatalysis were compared, with the combined process showing the highest efficiency due to the continuous cleaning of the photocatalyst surface, which in turn produces more hydroxyl radicals. mdpi.com
However, it is important to note that combining processes does not always result in a positive synergistic effect; antagonistic effects can also be observed. mdpi.com The effectiveness of combined AOPs is influenced by various operational parameters such as pH, temperature, and the concentration of catalysts and oxidants. mdpi.com For instance, moderately high temperatures (up to 65 °C) have been shown to contribute to synergistic effects in the photo-Fenton process. mdpi.com
Table 2: Degradation Efficiency of Individual and Combined AOPs
| Process | Pollutant | Degradation Efficiency (%) | Reference |
|---|---|---|---|
| Photocatalysis | Diclofenac | 68 | mdpi.com |
| Sonolysis | Diclofenac | 23 | mdpi.com |
Electrochemical Oxidation and Electro-Fenton Processes for C.I. Acid Green 60 Remediation
Electrochemical Advanced Oxidation Processes (EAOPs) represent a promising and environmentally friendly approach for the treatment of wastewater containing recalcitrant organic pollutants like C.I. Acid Green 60. iwaponline.comuclm.es These methods utilize electrochemical reactions to generate powerful oxidizing species, primarily hydroxyl radicals (•OH), which can effectively degrade and mineralize complex dye molecules. iwaponline.comuclm.es
Development of Anode Materials and Reactor Configurations
The efficiency of electrochemical oxidation is heavily dependent on the anode material and the reactor design. ijcce.ac.ir Anodes are broadly classified as "active" and "non-active." Active anodes, such as platinum, iridium dioxide, and ruthenium oxide, chemisorb hydroxyl radicals, leading to partial degradation of organic compounds. iwaponline.com In contrast, "non-active" anodes like boron-doped diamond (BDD) and lead dioxide physically adsorb hydroxyl radicals, which are then available for the complete mineralization of pollutants. iwaponline.com Graphite is another commonly used anode material, valued for its stability and efficiency, particularly in the presence of chloride ions. acs.org
Reactor configuration plays a crucial role in maximizing the contact between the pollutants and the electrode surface. Three-dimensional (3D) electrochemical reactors, which incorporate a bed material like granular activated carbon (GAC) with a BDD anode mesh, have been developed to increase the total contact surface area. uq.edu.au This design has shown enhanced performance compared to conventional two-dimensional (2D) systems. uq.edu.au Batch reactors are also commonly employed, often consisting of a glass vessel with parallel plate electrodes connected to a DC power supply and a magnetic stirrer to ensure proper mixing. iwaponline.commdpi.com
Table 3: Anode Materials in Electrochemical Oxidation
| Anode Material | Classification | Characteristics |
|---|---|---|
| Platinum (Pt), Iridium dioxide (IrO₂) | Active | Chemically adsorbs •OH, partial degradation iwaponline.com |
| Boron-doped diamond (BDD) | Non-active | Physically adsorbs •OH, promotes mineralization iwaponline.com |
Mechanisms of Oxidative Radical Generation at Electrode Surfaces
In electrochemical oxidation, the primary mechanism for pollutant degradation is the generation of highly reactive hydroxyl radicals (•OH) at the anode surface. iwaponline.com This can occur through the direct oxidation of water molecules on the anode (M):
M + H₂O → M(•OH) + H⁺ + e⁻
The generated M(•OH) can then react with organic pollutants (R) to mineralize them into CO₂, water, and inorganic ions:
M(•OH) + R → M + mCO₂ + nH₂O + inorganic ions
Alternatively, mediated oxidation can occur where other oxidizing species are generated at the electrode surface. uclm.es For instance, in the presence of chloride ions, active chlorine species (Cl₂, HClO, ClO⁻) can be formed, which then act as oxidizing agents in the bulk solution. acs.orgd-nb.info
The Electro-Fenton (EF) process is a specific type of EAOP where hydroxyl radicals are generated via the Fenton reaction. In this process, hydrogen peroxide (H₂O₂) is continuously generated at the cathode through the reduction of oxygen, and ferrous ions (Fe²⁺) are added to the solution (or generated from an iron anode) to catalyze the decomposition of H₂O₂ into •OH radicals. mdpi.comd-nb.info This method has been shown to be highly efficient for the degradation of various dyes. mdpi.comd-nb.info The key reactions in the Electro-Fenton process are:
At the cathode: O₂ + 2H⁺ + 2e⁻ → H₂O₂ In the solution: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The continuous in-situ generation of both H₂O₂ and Fe²⁺ (if using an iron anode) makes the Electro-Fenton process a self-sustaining and effective remediation technology. mdpi.com
Ozonation and Sonolysis (Ultrasound) for C.I. Acid Green 60 Decolorization
Ozonation and sonolysis are two other advanced oxidation processes that have demonstrated effectiveness in the decolorization and degradation of dyes like C.I. Acid Green 60. These methods can be used individually or in combination to enhance treatment efficiency. doi.org
Direct Ozonation and Ozone-Based AOPs in C.I. Acid Green 60 Treatment
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. researchgate.net The degradation can occur through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals (•OH) formed from the decomposition of ozone in water, a process that is favored at higher pH values. icrc.ac.irdoi.org
Ozone-based AOPs often combine ozonation with other techniques like UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to enhance the generation of hydroxyl radicals. researchgate.netiwaponline.com For example, the O₃/UV process has been shown to achieve complete decolorization of dyes like Acid Green 25 within 10 minutes. researchgate.net The combination of ozonation with UV irradiation can lead to higher mineralization rates compared to ozonation alone. icrc.ac.ir
Catalytic ozonation, which involves the use of a catalyst such as alumina (B75360) (Al₂O₃) or iron shavings, is another effective approach. ijcce.ac.irresearchgate.net The catalyst provides a surface for the adsorption of ozone and the dye molecules, facilitating the generation of reactive oxygen species and enhancing the degradation process. iwaponline.com Studies have shown that catalytic ozonation can achieve high color and COD removal efficiencies. ijcce.ac.irresearchgate.net
Table 4: Comparison of Ozone-Based AOPs for Dye Degradation
| Process | Pollutant | pH | Decolorization/Mineralization | Reference |
|---|---|---|---|---|
| O₃ | Acid Green 25 | 11 | 43% mineralization after 30 min | researchgate.net |
| O₃/UV | Acid Green 25 | 11 | 50% mineralization after 30 min | researchgate.net |
Sonolysis, the application of ultrasound, can also be used for dye degradation. The process of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals from the sonolysis of water. mdpi.com Sonolysis can be combined with other AOPs, such as the Fenton process (sono-Fenton), to create a synergistic effect that significantly enhances decolorization efficiency. mdpi.combath.ac.uk For example, the decolorization of C.I. Acid Orange 7 was significantly higher in a sono-Fenton system compared to the Fenton process alone. mdpi.com The efficiency of sonolysis is influenced by parameters such as ultrasonic power density and frequency. acs.orgresearchgate.net
Hybrid and Integrated Advanced Oxidation Technologies for C.I. Acid Green 60 Treatment
To enhance the efficiency and cost-effectiveness of dye wastewater treatment, single AOPs are often combined to create hybrid or integrated systems. These systems aim to leverage synergistic effects, where the combined performance is greater than the sum of the individual processes. mdpi.comresearchgate.net For the degradation of C.I. Acid Green 60 and similar dyes, combining ultrasonic cavitation with other AOPs like Fenton processes, ozonation, and photocatalysis has shown significant promise. mdpi.comdoi.orgiwaponline.com
Design and Performance Evaluation of Combinatorial AOPs
Combinatorial AOPs are designed to increase the production of reactive oxygen species (ROS), such as hydroxyl radicals, and to exploit different degradation pathways simultaneously. mdpi.commdpi.com The performance of these systems is typically evaluated based on the decolorization rate, total organic carbon (TOC) removal, and mineralization efficiency.
Sono-Fenton Process: This hybrid method combines ultrasound with the Fenton reagent (a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂)). gdut.edu.cn Ultrasound enhances the Fenton process in several ways: it accelerates the decomposition of H₂O₂ to form more •OH radicals, promotes the regeneration of Fe²⁺ from Fe³⁺, and improves mass transfer by disrupting the boundary layers around catalyst particles. gdut.edu.cnjwent.net Studies on similar dyes have demonstrated that the sono-Fenton process can achieve significantly higher degradation and mineralization rates compared to either sonolysis or the Fenton process alone. bath.ac.ukmdpi.com For instance, the degradation of carcinogenic polycyclic aromatic hydrocarbons in textile dyeing sludge showed a significant synergistic effect in the US/Fenton process. gdut.edu.cn
Ultrasound/Ozone (Sonozonation): Combining ultrasound with ozonation is another effective hybrid AOP. Ultrasound can enhance the mass transfer of ozone into the liquid phase and promote its decomposition to form highly reactive radicals. yok.gov.tratlantis-press.com This combination has been shown to be effective for the decolorization of various dyes, with the simultaneous application of ultrasound, ozone, and UV radiation often yielding the best results for both decolorization and mineralization. researchgate.net
Performance Evaluation: The performance of these combinatorial systems is often quantified using a synergy index, which compares the rate constant of the hybrid process to the sum of the rate constants of the individual processes. A synergy index greater than one indicates a positive synergistic effect. researchgate.net
The table below summarizes the performance of various hybrid AOPs on different dyes, illustrating the potential for high removal efficiencies.
| Hybrid AOP System | Target Pollutant | Key Findings | Synergy Index | Reference |
| US/Fenton | C.I. Reactive Blue 19 | Significant enhancement in decoloration and degradation efficiency compared to individual processes. | >1 | bath.ac.uk |
| US/Fenton | Carcinogenic PAHs | Synergistic effect on degradation in textile dyeing sludge was significant. | 30.4% synergy degree | gdut.edu.cn |
| O₃/Fenton | Indigo Carmine, Tartrazine, Allura Red AC | 100% removal of Indigo Carmine in 60s; ~80% degradation of others in 30 min. | Not specified | mdpi.com |
| HC/UV/PMS | Reactive Blue 222 | Achieved 85.66% TOC reduction in 180 min. | Not specified | mdpi.com |
| US/UV | Chitosan | Mineralization of 46% in 60 min, higher than individual processes. | Positive synergistic effect | mdpi.com |
Mechanistic Synergies in Multi-Component Remediation Systems
The enhanced performance of hybrid AOPs stems from mechanistic synergies between the combined technologies. mdpi.comresearchgate.net These synergies arise from several interconnected phenomena:
Enhanced Mass Transfer: The mechanical effects of ultrasonic cavitation, such as micro-streaming and shock waves, improve the transport of reactants (e.g., H₂O₂, ozone) and pollutants to the catalyst surface or into the reaction zone. rsc.org This is particularly beneficial in heterogeneous systems, where it can overcome mass transfer limitations.
Catalyst Surface Activation and Regeneration: In systems involving solid catalysts (e.g., heterogeneous Fenton, photocatalysis), ultrasound can continuously clean and activate the catalyst surface by removing adsorbed intermediates and preventing fouling. mdpi.com In the sono-Fenton process, ultrasound facilitates the reduction of Fe³⁺ back to the catalytically active Fe²⁺, ensuring the continuation of the catalytic cycle. gdut.edu.cn
Complementary Degradation Pathways: Different AOPs may target different aspects of the pollutant molecule or its degradation intermediates. Combining them can create a more comprehensive degradation pathway. For instance, one process might be highly effective at initial decolorization by breaking the chromophore, while another excels at mineralizing the smaller organic fragments. mdpi.comresearchgate.net This multi-pronged attack can lead to more complete mineralization and reduce the formation of recalcitrant byproducts. bio-conferences.org
Synergy in Radical Chemistry: The combination of different energy sources can lead to complex interactions in the radical chemistry of the system. For example, the presence of H₂O₂ in sonolysis can lead to the formation of additional radicals through reactions with the initially formed •H and •OH radicals. The interaction of ozone with UV light and ultrasound also generates a cascade of reactive species. nih.gov
Adsorptive Removal of C.I. Acid Green 60 from Aqueous Solutions
Adsorption is a widely used and effective technique for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. mdpi.comrsc.org The process involves the accumulation of dye molecules from the aqueous solution onto the surface of a solid adsorbent. mdpi.com For anionic dyes like C.I. Acid Green 60, adsorbents with positively charged surfaces or specific functional groups that can interact with the dye's sulfonate groups are particularly effective.
Synthesis and Characterization of Novel Adsorbent Materials
Research continues to focus on developing low-cost, high-capacity adsorbents from various precursor materials. The synthesis process significantly influences the adsorbent's properties, such as surface area, pore structure, and surface chemistry, which in turn determine its adsorption performance. rsc.orgmdpi.com
Carbon-based materials are among the most popular adsorbents due to their excellent porosity, large surface area, and the ability to tailor their surface chemistry. mdpi.com
Activated Carbon (AC): Activated carbon is a highly porous carbonaceous material produced from a variety of precursors, including agricultural waste like coconut shells, banana peels, and sawdust. scirp.orgiwaponline.comcapes.gov.br The synthesis typically involves two main steps: carbonization and activation.
Synthesis:
Carbonization: The raw material is heated in an inert atmosphere (e.g., nitrogen) at high temperatures (typically 400-600°C) to remove volatile components and create a carbon-rich char. iwaponline.comresearchgate.net
Activation: The char is then activated to develop its porous structure and increase its surface area. This can be done through physical activation (using steam or CO₂ at higher temperatures, ~800-1100°C) or chemical activation. Chemical activation involves impregnating the precursor or char with a chemical agent (e.g., phosphoric acid (H₃PO₄), sulfuric acid (H₂SO₄), potassium hydroxide (B78521) (KOH)) followed by heating. capes.gov.brresearchgate.netmdpi.com Chemical activation is often preferred as it typically occurs at lower temperatures and can yield carbons with higher surface areas and specific pore structures. mdpi.com For instance, activating banana peels with sulfuric acid has produced adsorbents effective for dye removal. iwaponline.com
Characterization: The properties of the synthesized activated carbon are assessed using various techniques:
Brunauer-Emmett-Teller (BET) analysis: Determines the specific surface area and pore size distribution. High surface areas are desirable for providing more adsorption sites. iwaponline.com
Scanning Electron Microscopy (SEM): Visualizes the surface morphology and porous structure.
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups on the carbon surface (e.g., carboxyl, hydroxyl, carbonyl groups), which play a crucial role in the adsorption mechanism, especially for polar molecules like dyes. iwaponline.com
X-ray Diffraction (XRD): Provides information on the crystalline or amorphous nature of the carbon. iwaponline.com
The adsorption capacity of activated carbon for anionic acid dyes is often enhanced by an acidic surface pH, which can be achieved through acid activation methods. researchgate.netmdpi.com
Carbon Aerogels: Carbon aerogels are a class of highly porous, lightweight materials with a three-dimensional network structure. mdpi.com They possess extremely high surface areas and a tunable pore structure, making them excellent candidates for adsorption applications. acs.orgethz.ch
Synthesis: Carbon aerogels are typically synthesized via the sol-gel polymerization of organic precursors, such as resorcinol-formaldehyde, followed by drying (often supercritical or freeze-drying) and subsequent carbonization in an inert atmosphere. mdpi.com More recently, greener synthesis routes using biomass precursors like cellulose (B213188) or alginate have been developed. acs.orgethz.ch These methods involve creating a hydrogel from the biomass, followed by drying and high-temperature carbonization. acs.org
Characterization: Characterization techniques for carbon aerogels are similar to those for activated carbon. BET analysis often reveals very high surface areas, sometimes exceeding 1500 m²/g. acs.orgtandfonline.com SEM images confirm their interconnected, three-dimensional porous network. mdpi.com The surface chemistry can also be analyzed by FTIR and X-ray Photoelectron Spectroscopy (XPS). acs.org
Studies have shown that carbon aerogels exhibit remarkable adsorption capacities for various dyes. For example, carbon aerogels have demonstrated an adsorption capacity of up to 518 mg/g for Acid Green 25. tandfonline.comtandfonline.com Their high porosity allows for rapid diffusion of dye molecules into the adsorbent structure, leading to fast adsorption kinetics. tandfonline.com
The table below presents characterization data for various carbon-based adsorbents used for dye removal.
| Adsorbent | Precursor | Activation Method | Surface Area (m²/g) | Max Adsorption Capacity (mg/g) | Target Dye | Reference |
| Activated Carbon | Kenya Tea Residue | H₃PO₄ | 832 | 98.4% removal | Acid Orange 7 | scirp.org |
| Activated Carbon | Bagasse | Chemical Carbonization & CO₂ | 614-1433 | 391 | Acid Blue Dye | researchgate.net |
| Activated Carbon | Banana Peels | H₂SO₄ | 432 | ~90% removal | Reactive Blue | iwaponline.com |
| Carbon Aerogel | - | - | 2025.4 | 518 | Acid Green 25 | tandfonline.com |
| Carbon Aerogel | Alginate | Carbonization | Not specified | High capacity for various dyes | Toxic Dyes | acs.org |
| Carbon Aerogel | - | - | 673.89 | 67.28 | 1,4-Dioxane | mdpi.com |
Adsorption Isotherms and Thermodynamic Modeling of C.I. Acid Green 60
Understanding the equilibrium and thermodynamic characteristics of the adsorption process is crucial for optimizing the design of treatment systems.
Adsorption isotherms describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are the most commonly applied isotherms.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. jmaterenvironsci.com It is often indicative of chemisorption. The linear form of the Langmuir equation is:
Ce/qe = 1/(KLqm) + Ce/qm*
where Ce is the equilibrium concentration of the dye (mg/L), qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g), qm is the maximum monolayer adsorption capacity (mg/g), and KL is the Langmuir constant related to the energy of adsorption (L/mg).
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. jmaterenvironsci.com The linear form is:
*log(qe) = log(KF) + (1/n)log(Ce)
where KF ((mg/g)(L/mg)^(1/n)) and n are Freundlich constants related to adsorption capacity and intensity, respectively. A value of 1/n between 0 and 1 indicates favorable adsorption.
Studies on various acid dyes have shown that the adsorption process can be well-described by either the Langmuir or Freundlich model, or sometimes both. For instance, the biosorption of Acid Green 25 on spent brewery grains was best represented by the Langmuir model. ccsenet.org In contrast, the adsorption of C.I. Acid Red 97 on walnut shells was in good agreement with the Freundlich model. bioline.org.br The adsorption of Acid Green 1 on activated carbon also followed the Langmuir model well, suggesting a homogeneous surface. jmaterenvironsci.com
| Dye | Adsorbent | Best Fit Isotherm Model | Reference |
|---|---|---|---|
| Acid Green 25 | Spent Brewery Grains | Langmuir | ccsenet.org |
| Acid Green 9 | Chitosan | Langmuir | cellulosechemtechnol.ro |
| Acid Green 1 | Activated Carbon | Langmuir | jmaterenvironsci.com |
| Acid Green 16 | Low-moor Peat | Langmuir | ros.edu.pl |
| C.I. Acid Red 97 | Walnut Shell | Freundlich | bioline.org.br |
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process. hilarispublisher.com These parameters are calculated using the following equations:
ΔG° = -RT ln(Kc) ln(Kc) = ΔS°/R - ΔH°/(RT)
where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature (K), and Kc is the equilibrium constant.
A negative ΔG° indicates a spontaneous and feasible adsorption process. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive). A negative ΔH° suggests that adsorption is favored at lower temperatures. bioline.org.br The ΔS° value reflects the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests increased disorder, while a negative value indicates decreased randomness. hilarispublisher.com
For the biosorption of Acid Green 25 onto spent brewery grains, the negative values of ΔG° and ΔH° indicated that the process was spontaneous and exothermic. ccsenet.org Similarly, the adsorption of C.I. Acid Red 97 onto walnut shells was also found to be spontaneous and exothermic. bioline.org.br
Adsorption Kinetics and Mass Transfer Studies
Adsorption kinetics describes the rate of adsorbate uptake and provides information about the controlling mechanisms of the adsorption process.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The linear form is:
*log(qe - qt) = log(qe) - (k1/2.303)t
where qt is the amount of dye adsorbed at time t (mg/g), and k1 is the rate constant of the pseudo-first-order adsorption (1/min).
The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is:
t/qt = 1/(k2qe^2) + t/qe*
where k2 is the rate constant of the pseudo-second-order adsorption (g/mg·min).
Numerous studies on the adsorption of acid dyes have found that the pseudo-second-order kinetic model provides a better correlation with the experimental data than the pseudo-first-order model. ccsenet.orgbioline.org.brjmaterenvironsci.comukwms.ac.id This suggests that chemisorption is often the rate-controlling step. For example, the biosorption of Acid Green 25 on spent brewery grains followed the pseudo-second-order rate expression. ccsenet.org The adsorption of Acid Green 1 onto activated carbon was also in good agreement with the pseudo-second-order model. jmaterenvironsci.com Similarly, the adsorption of C.I. Acid Red 97 on walnut shells was best described by the pseudo-second-order kinetics. bioline.org.br
| Dye | Adsorbent | Best Fit Kinetic Model | Reference |
|---|---|---|---|
| Acid Green 25 | Spent Brewery Grains | Pseudo-second-order | ccsenet.org |
| Acid Green 1 | Activated Carbon | Pseudo-second-order | jmaterenvironsci.com |
| Acid Green 16 | Low-moor Peat | Pseudo-second-order | ros.edu.pl |
| C.I. Acid Red 97 | Walnut Shell | Pseudo-second-order | bioline.org.br |
| Acid Green 25 | Organo-bentonite | Pseudo-second-order | ukwms.ac.id |
Intra-Particle Diffusion and Film Diffusion Rate-Limiting Steps
The intra-particle diffusion model is frequently used to identify the diffusion mechanism. jetir.org If a plot of the amount of dye adsorbed at time t (q_t) versus the square root of time (t^0.5) yields a straight line passing through the origin, it indicates that intra-particle diffusion is the sole rate-controlling step. acs.org However, in many practical cases, the plot shows multiple linear regions, suggesting that the adsorption process is governed by more than one mechanism. jetir.org
For instance, in the adsorption of acid dyes, multi-linear plots often indicate that the initial, rapid phase is due to film diffusion, where dye molecules move to the adsorbent's exterior. This is followed by a slower phase where intra-particle diffusion into the porous structure becomes the rate-limiting step. scispace.com A final plateau phase represents the establishment of equilibrium. scispace.com
Parametric Optimization of Adsorption Performance (e.g., pH, Temperature, Initial Dye Concentration, Adsorbent Dose)
The efficiency of removing anthraquinone (B42736) dyes like C.I. Acid Green 25 from wastewater via adsorption is highly dependent on several operational parameters. Optimizing these factors is essential for maximizing removal efficiency and ensuring the economic viability of the treatment process. nih.gov
pH: The solution pH is a master variable, as it affects both the surface charge of the adsorbent and the ionization state of the dye molecule. For acid dyes, which are anionic, adsorption is generally favored at lower (acidic) pH values. wiserpub.comminarjournal.com At low pH, the adsorbent surface becomes more protonated, creating a positive charge that enhances the electrostatic attraction with the anionic dye molecules. pan.pl Studies on C.I. Acid Green 25 have confirmed that optimal removal is achieved at a pH of 2.0 when using spent brewery grains as an adsorbent. wiserpub.com
Adsorbent Dose: Increasing the adsorbent dosage generally increases the percentage of dye removal due to the greater availability of active adsorption sites. noaa.gov However, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) may decrease. noaa.gov For C.I. Acid Green 25, an optimal adsorbent dose of 1 g/L was identified using spent brewery grains. wiserpub.com
Initial Dye Concentration: The initial concentration of the dye acts as a driving force for the mass transfer process. An increase in the initial concentration typically leads to a higher adsorption capacity, as it enhances the probability of contact between dye molecules and the adsorbent surface. noaa.gov However, the percentage of removal may decrease at very high concentrations as the available adsorption sites become saturated. biointerfaceresearch.com
Temperature: The effect of temperature indicates whether the adsorption process is endothermic or exothermic. For the adsorption of C.I. Acid Green 25 onto a poly(propylene imine) dendrimer, a temperature of 60°C was found to be optimal, suggesting an endothermic process where higher temperatures favor removal. minarjournal.com In contrast, some adsorption processes are exothermic, with efficiency decreasing as temperature rises. ikm.org.my
The table below summarizes findings from studies on the parametric optimization of C.I. Acid Green 25 adsorption.
Table 1: Parametric Optimization of C.I. Acid Green 25 Adsorption
| Adsorbent | Optimal pH | Optimal Adsorbent Dose | Optimal Temperature | Equilibrium Time | Reference |
|---|---|---|---|---|---|
| Spent Brewery Grains | 2.0 | 1.0 g/L | Not Specified | 60 min | wiserpub.com |
| Poly(propylene imine) Dendrimer | 2.0 | 1.7 mg/L | 60 °C | 16 h | minarjournal.com |
Biological Treatment and Bioremediation Approaches for C.I. Acid Green 60
Biological treatment methods are considered cost-effective and environmentally friendly alternatives to conventional physicochemical processes for dye removal. nih.gov These approaches utilize the metabolic capabilities of microorganisms like bacteria, fungi, and algae to decolorize and degrade complex dye molecules. nih.govfrontiersin.orgnih.gov
Microbial Degradation Pathways and Enzyme-Mediated Biotransformation
The biodegradation of anthraquinone dyes is a complex process mediated by specific microbial enzymes. acs.orgnih.gov White-rot fungi, in particular, are highly effective due to their non-specific extracellular ligninolytic enzyme systems, which include laccases and various peroxidases. nih.govnih.govbiotechnologia-journal.org These enzymes can oxidize a broad spectrum of recalcitrant organic pollutants, including anthraquinone dyes. scispace.comnih.gov
The degradation process typically begins with an oxidative attack on the dye's chromophore. scispace.com Laccase, a multi-copper oxidase, catalyzes the removal of a hydrogen atom from hydroxyl or amino groups of the dye molecule, generating free radicals. scispace.com These radicals then undergo further non-enzymatic reactions, leading to the cleavage of the aromatic rings and the eventual breakdown of the dye into smaller, less toxic molecules. scispace.comresearchgate.net Bacterial degradation of anthraquinone dyes also occurs, often starting with the cleavage of side groups from the parent anthraquinone structure, followed by the gradual breakdown of the anthraquinone rings into simpler compounds like benzoic acid and phthalic acid. nih.govresearchgate.net
Development of Biocatalytic Systems for C.I. Acid Green 60 Decolorization
A notable example relevant to anthraquinone dyes is a biocatalytic system designed for the decolorization of C.I. Reactive Black 5 and C.I. Acid Green 25. researchgate.net In this system, laccase from the fungus Trametes versicolor was immobilized on a TiO2/ZnO oxide support. researchgate.net The resulting system demonstrated significant decolorization capabilities.
The table below details the performance of this biocatalytic system for the decolorization of C.I. Acid Green 25.
Table 2: Performance of a TiO2/ZnO/Laccase Biocatalytic System for C.I. Acid Green 25 Decolorization
| Parameter | Value/Condition | Decolorization Efficiency | Reference |
|---|---|---|---|
| Enzyme | Laccase (Trametes versicolor) | 70% | researchgate.net |
| Support | TiO2/ZnO | ||
| Time | 24 hours | ||
| pH | 5.0 | ||
| Temperature | 40 °C |
This research highlights the potential of using engineered biocatalytic systems for the effective treatment of wastewater containing anthraquinone dyes. researchgate.net
Mechanisms of C.I. Acid Green 60 Degradation and Formation of Transformation Products
Identification of Intermediate Species via Advanced Spectroscopic and Chromatographic Methods
Advanced analytical techniques are indispensable for elucidating the degradation pathways of complex dyes. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in tandem (MS/MS), is a powerful tool for separating, identifying, and quantifying the intermediate products formed during degradation. nih.govnio.res.innih.gov
Studies on the degradation of anthraquinone dyes have successfully used these methods to propose detailed breakdown pathways. For example, during the laccase-mediated degradation of the anthraquinone dye Reactive Blue 4, intermediates such as 2-formylbenzoic acid, 1,2,4,5-tetrahydroxy-3-benzoic acid, and 2,3,4-trihydroxybenzenesulfonic acid were identified using MS and UPLC. nio.res.in The degradation of other anthraquinone dyes has been shown to yield common intermediates like phthalic acid and benzoic acid. nih.govresearchgate.net
In the specific case of the laccase-based biocatalytic degradation of C.I. Acid Green 25, mass spectroscopy analysis indicated that the mechanism involves the cleavage of C–N bonds within the dye structure, leading to the breakdown of the chromophore. researchgate.net The identification of these smaller aromatic intermediates confirms the partial mineralization of the parent dye molecule. researchgate.netnio.res.in
Elucidation of Proposed Reaction Pathways and Degradation Routes
The environmental remediation of the anthraquinone dye C.I. Acid Green 60, scientifically identified as C.I. Acid Green 25 (C.I. 61570), involves various advanced oxidation processes (AOPs) and microbial treatments. sigmaaldrich.comsigmaaldrich.comchemycal.com These processes aim to break down the complex and stable structure of the dye into simpler, less harmful compounds. The elucidation of the degradation pathways is crucial for optimizing treatment efficiency and understanding the potential formation of intermediate byproducts.
The degradation of C.I. Acid Green 25 typically initiates with an attack on the chromophoric anthraquinone core or the substituted aromatic rings. acs.org This leads to a series of reactions including hydroxylation, deamination, desulfonation, and aromatic ring cleavage, ultimately resulting in the mineralization of the dye into carbon dioxide, water, and inorganic ions. acs.orgresearchgate.net
Photocatalytic Degradation Pathways:
Photocatalysis, particularly using titanium dioxide (TiO₂) as a catalyst, is an effective method for degrading C.I. Acid Green 25. researchgate.netelectrochemsci.org The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. acs.org These radicals are powerful, non-selective oxidizing agents that attack the dye molecule. acs.org
The proposed degradation mechanism often begins with the hydroxylation of the aromatic rings and the cleavage of the C-N bonds linking the amino-p-toluenesulfonic acid groups to the anthraquinone structure. researchgate.net This initial step leads to the formation of several intermediate products. Further oxidation of these intermediates results in the opening of the aromatic rings, generating smaller aliphatic acids. researchgate.net
One study investigating the photocatalytic degradation of C.I. Acid Green 25 identified several intermediate compounds through mass spectrometry. researchgate.net The proposed pathway suggests that the initial attack by hydroxyl radicals leads to the formation of hydroxylated derivatives of the parent dye molecule. Subsequent reactions involve the cleavage of the bond between the nitrogen atom and the anthraquinone ring, releasing substituted aniline (B41778) and phthalic acid derivatives. These intermediates are then further oxidized into smaller organic acids before complete mineralization.
Electrochemical Oxidation Pathways:
Electrochemical oxidation offers another route for the degradation of C.I. Acid Green 25. researchgate.netelectrochemsci.org In this process, the dye is oxidized at the surface of an anode, such as a titanium electrode coated with a mixture of titanium and ruthenium oxides. researchgate.netelectrochemsci.org The oxidation can occur directly at the electrode surface or indirectly via electro-generated oxidants like hydroxyl radicals. researchgate.net
The degradation pathway in electrochemical oxidation is similar to photocatalysis, involving the breakdown of the anthraquinone structure. electrochemsci.org The process leads to a significant reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), indicating effective mineralization. researchgate.netelectrochemsci.org Studies have shown that the effectiveness of the degradation is dependent on parameters such as the electrode material and current density. electrochemsci.org
Microbial Degradation Pathways:
Bacterial degradation of anthraquinone dyes like C.I. Acid Green 25 is a complex process that can occur under both aerobic and anaerobic conditions. nih.gov The degradation often starts with the reductive cleavage of the molecule's bonds by microbial enzymes. ijcmas.com
For anthraquinone dyes, bacteria can utilize them as a carbon source, leading to the breakdown of the aromatic structure. nih.gov The process involves enzymatic activities that catalyze hydroxylation and ring-fission reactions. While specific pathways for C.I. Acid Green 25 are not as extensively detailed as for some azo dyes, the general mechanism for anthraquinone dyes involves initial enzymatic attacks that destabilize the ring system, followed by cleavage and further metabolism into central metabolic intermediates. nih.gov Factors such as pH, temperature, and the presence of other nutrients significantly influence the rate and extent of microbial degradation. uminho.pt
The following tables summarize the research findings on the degradation of C.I. Acid Green 25.
Interactive Data Table: Degradation of C.I. Acid Green 25 by Various Methods
| Degradation Method | Catalyst/Mediator | Key Findings | Identified Intermediates | Reference |
|---|---|---|---|---|
| Photocatalytic Oxidation | Pt/P25 (TiO₂) | Up to 90% TOC and 96% COD removal achieved. | Not explicitly detailed, but mineralization to CO₂, H₂O, and inorganic ions is suggested. | researchgate.netelectrochemsci.org |
| Photocatalysis | TiO₂ immobilized on carbonized avocado kernels | Mass spectroscopy indicated degradation products formed by the cleavage of C-N bonds. | Hydroxylated derivatives, substituted aniline, phthalic acid derivatives. | researchgate.net |
| Electrochemical Oxidation | Ti/TiO₂/RuO₂ electrode | Effective degradation and mineralization. The oxidation process was thermodynamically more difficult than on a platinum electrode but showed higher oxygen evolution. | Not explicitly detailed, but mineralization is confirmed by TOC and COD reduction. | electrochemsci.org |
| Microbial Degradation | Various bacteria (e.g., Aeromonas hydrophila) | Bacteria can decolorize and degrade anthraquinone dyes under specific conditions (pH, temperature). | General degradation products include smaller aromatic compounds and aliphatic acids. | nih.gov |
Advanced Analytical Methodologies for C.i. Acid Green 60 in Research Matrices
Spectrophotometric Quantification and Spectral Characterization of C.I. Acid Green 60
Spectrophotometry remains a fundamental technique for the analysis of colored compounds like C.I. Acid Green 60 due to its simplicity, cost-effectiveness, and reliability.
UV-Visible Spectrophotometry and Derivative Spectroscopy for Complex Mixtures
UV-Visible spectrophotometry is predicated on the principle that the concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law. For C.I. Acid Green 60, the maximum absorbance (λmax) is observed in the visible region of the electromagnetic spectrum, which is characteristic of its green color.
In complex mixtures where the spectra of different components overlap, standard UV-Visible spectrophotometry may lack the required selectivity. innovareacademics.in Derivative spectroscopy can overcome this limitation by calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength. This mathematical treatment can resolve overlapping peaks, allowing for the quantification of individual components. The second and fourth derivatives are particularly useful as they produce a positive band corresponding to the original peak's λmax, while the first derivative shows a zero-crossing at the same wavelength. dergipark.org.tr This technique enhances the resolution of C.I. Acid Green 60 in the presence of other interfering colored substances without the need for prior separation steps. dergipark.org.trredalyc.org
The process of derivative spectroscopy involves:
Zero-Order Spectrum: The standard absorbance spectrum of the sample is recorded.
Derivative Calculation: The instrument's software calculates the derivative of the spectrum. The second or fourth derivative is often preferred for quantitative analysis. dergipark.org.tr
Quantification: The amplitude of a derivative peak, which is proportional to the concentration of the analyte, is measured.
This method is particularly advantageous for analyzing ternary mixtures and can be applied for simultaneous estimation without prior knowledge of the concentration ratios of the components. innovareacademics.in
Method Development and Validation for C.I. Acid Green 60 in Environmental Samples
The development of a robust analytical method for quantifying C.I. Acid Green 60 in environmental samples, such as water, necessitates a thorough validation process to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).
A typical method development and validation workflow involves:
Specificity/Selectivity: The ability of the method to exclusively measure C.I. Acid Green 60 in the presence of other matrix components is confirmed. sapub.org
Linearity: A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The linearity is assessed by the correlation coefficient (R²) of the regression line, which should ideally be close to 1. sapub.orgmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sapub.orgmdpi.com These are crucial for trace analysis in environmental monitoring.
Accuracy and Precision: Accuracy is determined by recovery studies, spiking a blank matrix with a known concentration of the dye and measuring the recovered amount. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements. mdpi.com
Robustness: The method's performance is tested under small, deliberate variations in parameters like pH or temperature to ensure its reliability during routine use. sapub.org
For environmental samples, a pre-concentration step, such as solid-phase extraction (SPE), may be necessary to achieve the low detection limits required. wrc.org.za
Chromatographic Separation Techniques for C.I. Acid Green 60 and its Derivatives
Chromatographic techniques are powerful tools for separating complex mixtures and are widely used for the analysis of dyes. High-performance liquid chromatography (HPLC) is particularly well-suited for non-volatile and polar compounds like C.I. Acid Green 60.
Optimization of Parameters for C.I. Acid Green 60 Separation in Complex Matrices
The successful separation of C.I. Acid Green 60 from its derivatives and other components in a complex matrix by HPLC depends on the careful optimization of several chromatographic parameters. nih.gov These include the stationary phase (column), mobile phase composition, flow rate, and column temperature.
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of dyes. mfa.orgresearchgate.net These columns have a nonpolar stationary phase, and a polar mobile phase is used for elution.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid to control pH) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of compounds with a wide range of polarities. unl.pt
Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. sigmaaldrich.com
An experimental design approach, such as a central composite design, can be systematically used to study the interactions between different parameters and find the optimal conditions for separation. nih.gov
| Parameter | Typical Range/Options | Purpose in Optimization |
|---|---|---|
| Column | Reversed-phase C18 or C8, 5 µm particle size | Provides the stationary phase for separation based on polarity. |
| Mobile Phase | Aqueous buffer/acid and organic solvent (e.g., Methanol, Acetonitrile) | Elutes the components from the column; composition is critical for resolution. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures to improve separation. unl.pt |
| Flow Rate | 0.2 - 1.0 mL/min | Affects analysis time and separation efficiency. nih.govmfa.org |
| Column Temperature | Ambient to 40°C | Influences viscosity of the mobile phase and retention times. nih.govmfa.org |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector | Monitors the eluent for the presence of the analyte at a specific wavelength. |
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Enhanced Detection
For highly sensitive and specific detection of C.I. Acid Green 60, especially at trace levels in complex matrices, HPLC can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). This hyphenated technique, LC-MS/MS, combines the separation power of LC with the mass-analyzing capability of MS.
The process involves:
Chromatographic Separation: The sample is injected into the HPLC system, and C.I. Acid Green 60 is separated from other components.
Ionization: The eluent from the HPLC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are converted into gas-phase ions. unl.pt
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Tandem MS (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides structural information and enhances selectivity, reducing the likelihood of false positives.
LC-MS/MS is a powerful tool for identifying and quantifying dyes and their degradation products in environmental samples. However, the development of LC-MS methods can be challenging for certain dyes due to their low volatility and thermal instability. epa.gov
Electrochemical Sensors and Voltammetric Methods for C.I. Acid Green 60 Analysis
Electrochemical methods offer an attractive alternative for the analysis of electroactive compounds like C.I. Acid Green 60. These techniques are known for their high sensitivity, rapid response, and potential for miniaturization and on-site applications. frontiersin.org
Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the oxidation and reduction behavior of the dye at an electrode surface. electrochemsci.orgneu.edu.tr The principle involves applying a varying potential to a working electrode and measuring the resulting current. The peak current is proportional to the concentration of the analyte.
The development of electrochemical sensors for C.I. Acid Green 60 often involves modifying the surface of the working electrode (e.g., glassy carbon or screen-printed electrodes) with materials that enhance the electrochemical response. mdpi.com These modifiers can increase the electrode's surface area, improve electron transfer kinetics, and enhance the selective accumulation of the dye on the electrode surface.
Key aspects of voltammetric analysis include:
Working Electrode: The choice of electrode material and any surface modifications are critical for sensitivity and selectivity.
Supporting Electrolyte: A solution containing an inert electrolyte is used to ensure conductivity and control the pH. metrohm.com
Voltammetric Technique: DPV often provides better resolution and lower detection limits compared to CV. electrochemsci.org
Calibration: The method is calibrated using standard solutions of C.I. Acid Green 60, and the standard addition method can be used for analysis in complex samples to overcome matrix effects. metrohm.com
Development of Modified Electrodes for Sensitive and Selective Detection
The development of modified electrodes represents a significant advancement in the electrochemical detection of organic pollutants like C.I. Acid Green 60. These modifications aim to enhance the electrode's sensitivity, selectivity, and electron transfer kinetics, leading to more accurate and reliable measurements. plos.orgfrontiersin.org
Graphene and its derivatives have emerged as popular materials for electrode modification due to their large surface area and excellent conductivity. frontiersin.orgnih.gov For instance, glassy carbon electrodes (GCE) modified with graphene have demonstrated a considerable increase in the active surface area, resulting in a six-fold increase in the oxidation peak current for certain analytes compared to bare GCE. nih.gov This modification also shifts the oxidation potential to lower values, indicating an electro-catalytic effect that facilitates the detection process. nih.gov
The integration of specific ligands or nanomaterials onto the electrode surface can further improve selectivity. For example, a screen-printed carbon electrode (SPCE) modified with electrochemically reduced graphene oxide (ErGO) and a chelating ligand, carboxylated-8-carboxamidoquinoline (CACQ), has been developed for the highly sensitive detection of metal ions. plos.org This modified electrode provides a large surface-to-volume ratio with numerous binding sites, significantly accelerating the electron transfer rate at the electrode surface. plos.org Such principles can be adapted for the detection of organic molecules like C.I. Acid Green 60.
Research has also explored the use of various metal and metal oxide nanocomposites for electrode modification. For example, Pt@r-GO@MWCNTs ternary nanocomposites have been used to create a sensitive electrochemical sensor for chlorogenic acid. espublisher.com The choice of electrode material can significantly influence the electrochemical process. Studies comparing platinum electrodes with titanium electrodes coated with a mixture of titanium and ruthenium oxides have shown that while oxidation may proceed more easily on platinum, the peak current and heterogeneous rate constant can be higher on the mixed oxide electrodes. electrochemsci.org
Table 1: Comparison of Modified Electrodes for Analyte Detection
| Electrode Modification | Analyte | Key Advantages |
| Graphene-modified Glassy Carbon Electrode (GCE) | Ciprofloxacin | Increased active area, enhanced oxidation current, lower oxidation potential. nih.gov |
| ErGO with CACQ-modified SPCE | Zn(II) ion | High sensitivity, rapid response time, good stability and reproducibility. plos.org |
| Pt@r-GO@MWCNTs-modified GCE | Chlorogenic Acid | High sensitivity, good selectivity, and stability. espublisher.com |
| Ti/TiO2/RuO2-coated Titanium Electrode | C.I. Acid Green 25 | Higher peak current and heterogeneous rate constant compared to platinum. electrochemsci.org |
Principles of Electrocatalytic Oxidation in Analytical Applications
Electrocatalytic oxidation is a fundamental process in both the degradation of organic pollutants and their analytical detection. rsc.orgchinesechemsoc.org It involves the use of a catalyst, often integrated into an electrode, to facilitate the oxidation of a target molecule at a lower potential than would otherwise be required. nih.gov This process is central to the functioning of many advanced analytical techniques for C.I. Acid Green 60.
The mechanism of electrocatalytic oxidation involves several steps: the diffusion of the analyte to the catalyst surface, its adsorption onto the active sites, the catalytic oxidation of the adsorbed molecule, and the desorption and diffusion of the products back into the solution. chinesechemsoc.org The efficiency of this process is influenced by factors such as the electrode material, the catalyst's morphology, and the reaction conditions. rsc.org
In the context of analytical applications, the electrocatalytic oxidation of C.I. Acid Green 60 at a modified electrode surface generates an electrical signal (current) that is proportional to its concentration. The choice of catalyst is critical; for example, nickel-based materials are known for their high catalytic activity towards the oxidation of aldehyde and hydroxyl groups found in many organic molecules. rsc.org The oxidation of the target analyte can be directly observed through techniques like cyclic voltammetry, where the peak current provides quantitative information. electrochemsci.org The process is often diffusion-controlled, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. electrochemsci.org
Assessment of Treatment Efficiency and Mineralization Indices
Evaluating the effectiveness of treatment processes for dye-laden wastewater requires robust analytical methods to quantify the removal of the dye and its complete breakdown into simpler, non-toxic compounds, a process known as mineralization. asm.orgmdpi.com
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Measurements
Total Organic Carbon (TOC) analysis measures the total amount of carbon bound in organic compounds. diva-portal.org It is a direct measure of the total organic content and is determined by oxidizing the organic carbon in a sample to carbon dioxide (CO2), which is then detected and quantified. gov.bc.ca A reduction in TOC levels after treatment indicates the mineralization of the organic pollutant. ijcce.ac.ir For instance, in photocatalytic treatment studies of dyes, the conversion efficiency can be determined based on the reduction in TOC. electrochemsci.org
Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to chemically oxidize both organic and inorganic substances in water. hach.comwaterandwastewater.com It provides an estimate of the total quantity of oxygen-consuming pollutants. waterandwastewater.com High COD levels are indicative of significant pollution. hach.com The COD test is faster than the Biochemical Oxygen Demand (BOD) test and is widely used for frequent monitoring of wastewater treatment plant efficiency. hach.commdpi.com A decrease in the COD value signifies the removal of pollutants. For example, in the electrochemical treatment of Acid Green 50, COD reduction was a key metric for evaluating efficiency. researchgate.net
Table 2: Treatment Efficiency of Dyes Based on TOC and COD Reduction
| Treatment Process | Dye | TOC Removal Efficiency | COD Removal Efficiency |
| Photocatalytic Oxidation with Pt/P25 | C.I. Acid Green 25 | Up to 90% electrochemsci.org | Up to 96% electrochemsci.org |
| Electrochemical Oxidation | Various Dyes | 11.3% to 44.7% ijcce.ac.ir | 39.5% to 82.8% ijcce.ac.ir |
| Anodic Oxidation | Acid Green 50 | - | 68% researchgate.net |
| Electrocoagulation | Acid Green 50 | - | 87% researchgate.net |
| Ozonation (pH 11) | Acid Green 25 | 43% (O3), 50% (O3/UV) researchgate.net | - |
Spectrophotometric Monitoring of Color Removal and Absorbance Changes
Spectrophotometry is a widely used technique for monitoring the decolorization of dye solutions during treatment processes. jmaterenvironsci.comnih.gov This method relies on measuring the absorbance of light at a specific wavelength, which is directly proportional to the concentration of the colored compound in the solution.
The removal of color is a primary objective in the treatment of textile wastewater. The concentration of the dye is monitored by measuring the decrease in absorbance at its maximum absorption wavelength (λmax). electrochemsci.org For example, the degradation of Fast Green has been followed by observing the decrease in its optical density over time, a process that was found to follow pseudo-first-order kinetics. mjcce.org.mk
Spectrophotometric analysis can be used to determine the percentage of dye removal by comparing the initial and final absorbance values of the solution. acs.orgresearchgate.net This technique is crucial for optimizing treatment parameters such as pH, catalyst dose, and reaction time to achieve maximum color removal. jmaterenvironsci.commdpi.com For instance, studies on the removal of Acid Green 1 showed that the maximum adsorption and thus color removal occurred at an acidic pH of 2. jmaterenvironsci.com Similarly, the decolorization of Acid Maroon V was monitored spectrophotometrically to assess the effectiveness of a bacterial consortium. nih.gov
Specialized Research Applications and Interactions of C.i. Acid Green 60
Molecular Interactions with Textile Fibers and Dyeing Mechanisms (Academic Perspective)
Physico-chemical Basis of Dye Binding to Proteinaceous and Polyamide Substrates
The application of C.I. Acid Green 60 to proteinaceous fibers, such as wool and silk, and synthetic polyamide fibers like nylon, is governed by a complex interplay of physico-chemical forces. The primary mechanism of binding involves the formation of ionic bonds, also known as salt linkages, between the anionic sulfonate groups (-SO₃⁻) of the dye molecule and the protonated amino groups (-NH₃⁺) present in the fibrous polymers under acidic conditions. The acidic dyebath, typically with a pH between 4 and 6, is crucial as it ensures the protonation of the amino groups in the fibers, creating cationic sites for the anionic dye to attach.
The molecular structure of C.I. Acid Green 60, a substituted aminoanthraquinone, influences its dyeing characteristics. The size and planar nature of the anthraquinone (B42736) core facilitate close association with the polymer chains of the fiber, enhancing the effectiveness of the short-range intermolecular forces.
Factors Influencing Dye Fastness Properties and Structural Stability
The fastness properties of C.I. Acid Green 60, which refer to the resistance of the dyed material to various agencies such as washing, light, and rubbing, are intrinsically linked to the dye's chemical structure and its interaction with the fiber.
Light Fastness: The photostability of the dye molecule itself is the most critical factor for light fastness. The anthraquinone chromophore in C.I. Acid Green 60 is known for its relatively good stability to photodegradation compared to azo dyes. However, exposure to ultraviolet (UV) radiation can still lead to the gradual fading of the color. The chemical environment within the fiber, including the presence of moisture and air, can also influence the rate of photochemical degradation.
Rub Fastness: Rub fastness, or crocking, is largely dependent on the extent of dye fixation on the surface of the fibers. Poor rub fastness is often a result of unfixed or loosely bound dye particles on the textile surface. Proper dyeing procedures, including thorough rinsing after dyeing, are essential to remove any superficial dye and improve this property.
Research into C.I. Acid Green 60 in Histological Staining and Biological Imaging
Principles of Selective Interaction with Biological Macromolecules and Tissues
In the realm of biological sciences, C.I. Acid Green 60 has found application as a stain in histological preparations. Its utility in this context is based on the same fundamental principles of ionic interaction observed in textile dyeing. Biological tissues are composed of a variety of macromolecules, including proteins, which possess ionizable side chains.
Under acidic staining conditions, the amino groups of proteins, particularly those of basic amino acids like lysine (B10760008) and arginine, become protonated and carry a positive charge. The anionic C.I. Acid Green 60 molecules are then attracted to these cationic sites, leading to selective staining of protein-rich structures. This makes it a useful counterstain in various histological techniques to provide contrast to nuclear stains, which are typically basic dyes that bind to the acidic components of the cell nucleus (nucleic acids). For example, it can be used to stain cytoplasm and collagen.
The selectivity of staining can be modulated by controlling the pH of the staining solution. By adjusting the pH, it is possible to influence the degree of ionization of different proteins and thus achieve differential staining of various tissue components.
Advanced Microscopy and Spectroscopic Analysis of Stained Biological Substrates
The analysis of biological samples stained with C.I. Acid Green 60 can be enhanced through the use of advanced microscopy and spectroscopic techniques.
Advanced Microscopy: Techniques such as fluorescence microscopy can be employed, although the native fluorescence of C.I. Acid Green 60 may be limited. However, its absorption properties can be utilized in techniques like confocal laser scanning microscopy (CLSM) to obtain high-resolution, three-dimensional images of the stained structures. The use of specific filter sets corresponding to the absorption maximum of the dye allows for clear visualization of the stained components against an unstained background.
Spectroscopic Analysis: Microspectrophotometry can be used to quantify the amount of dye bound to specific regions of a tissue section, providing quantitative data on the distribution of target macromolecules. Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to study the molecular interactions between the dye and the biological substrate, offering insights into the nature of the chemical bonds formed.
Photochemistry and Photostability of C.I. Acid Green 60 in Varied Environments
The photochemical behavior and photostability of C.I. Acid Green 60 are of significant interest, both in its application as a textile dye and in any potential technological applications where it might be exposed to light.
The anthraquinone structure of C.I. Acid Green 60 is a key determinant of its photochemical properties. Anthraquinone and its derivatives are known to be photoactive and can undergo photochemical reactions upon absorption of light, particularly in the UV and visible regions of the electromagnetic spectrum.
The photostability of the dye is influenced by its environment. When applied to a textile fiber, the nature of the fiber can affect its stability. For instance, the presence of certain functional groups in the fiber or finishing agents on the textile can either enhance or reduce its photostability. In aqueous solutions, the pH, the presence of dissolved oxygen, and other chemical species can all impact the rate and pathway of its photodegradation.
Research into the photodegradation of C.I. Acid Green 60 often involves exposing the dye to a controlled light source, such as a xenon arc lamp that simulates the solar spectrum, and monitoring the changes in its absorption spectrum over time. The degradation products can be identified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), providing insights into the mechanisms of its photochemical breakdown. These studies are crucial for understanding and improving the light fastness of dyed textiles and for assessing the environmental fate of the dye.
Mechanistic Studies of Photodegradation (e.g., Photoreduction)
The photodegradation of triarylmethane dyes can proceed through several mechanistic pathways, primarily involving photoreduction and photooxidation. These processes lead to the disruption of the chromophore, the part of the molecule responsible for its color, resulting in fading.
Photoreduction: In the absence or depletion of oxygen, photoreduction is a common degradation pathway for triarylmethane dyes. publications.gc.ca This process involves the transfer of an electron to the excited state of the dye molecule, leading to the formation of a colorless "leuco" form. researchgate.net Studies on analogous acid dyes have shown that they can fade through a photoreduction process. This mechanism is particularly relevant in environments with low oxygen content.
Photooxidation: In the presence of oxygen, photooxidative degradation becomes a significant pathway. This can occur through two primary mechanisms:
N-demethylation: For triarylmethane dyes containing N-methyl groups, a common initial step in photodegradation is the light-induced removal of these methyl groups. researchgate.netresearchgate.net This process alters the electronic structure of the dye, leading to a color change or fading.
Cleavage of the Central Carbon-Phenyl Bond: A more destructive pathway involves the oxidative cleavage of the central C-phenyl bond. This reaction is often mediated by reactive oxygen species (ROS) like singlet oxygen, which can be generated by the excited dye molecule itself. researchgate.net The cleavage of this bond breaks the conjugated system of the chromophore, leading to the formation of smaller, often colorless, aromatic compounds such as benzophenone (B1666685) derivatives. mdpi.com
The generation of free radicals upon irradiation is a key aspect of the photochemical transformation of triarylmethane dyes. Electron Paramagnetic Resonance (EPR) spectroscopy studies on related dyes have confirmed the formation of radical species in both oxygenated and deoxygenated systems during photoexcitation. researchgate.net
Influence of Environmental Factors on Photochemical Transformation
The rate and pathway of the photochemical transformation of dyes like C.I. Acid Green 60 are highly dependent on various environmental factors. Due to the scarcity of specific data for C.I. Acid Green 60, the following discussion draws on findings from studies on the closely related triarylmethane dye, C.I. Acid Green 16, to illustrate these influences.
Effect of pH: The pH of the aqueous solution plays a critical role in the photodegradation efficiency. Studies on C.I. Acid Green 16 have shown that the degradation is more efficient in an acidic pH range. This can be attributed to changes in the surface charge of photocatalysts (if present) and the state of the dye molecule itself. In acidic conditions, the interaction between the dye and the catalyst surface can be enhanced, promoting degradation. Conversely, in alkaline conditions, repulsion between a negatively charged catalyst surface and an anionic dye can hinder the process.
Interactive Data Table: Effect of pH on the Photodegradation of a Related Triarylmethane Dye (C.I. Acid Green 16)
| pH | Photodegradation Efficiency (%) |
|---|---|
| 3 | >80 |
| 5 | ~75 |
| 7 | ~70 |
| 9 | ~65 |
| 11 | <65 |
Data derived from studies on C.I. Acid Green 16 and is illustrative for C.I. Acid Green 60.
Effect of Light Intensity: The intensity of the incident light is another crucial factor. An increase in light intensity generally leads to an accelerated rate of photodegradation. This is because a higher light intensity means a greater number of photons are available to excite the dye molecules and any photocatalyst present, thereby increasing the generation of reactive species responsible for degradation. However, this linear relationship may plateau at very high light intensities, where other factors like the concentration of the dye or the availability of catalyst active sites become rate-limiting.
Interactive Data Table: Effect of Light Intensity on the Photodegradation of a Related Triarylmethane Dye (C.I. Acid Green 16)
| Light Intensity (x 10^14 quanta/s) | Photodegradation Efficiency (%) |
|---|---|
| 3.04 | 64.50 |
| 4.56 | 66.38 |
| 6.08 | 68.86 |
| 7.60 | 74.98 |
| 9.12 | 76.48 |
| 12.16 | 75.91 |
Data derived from studies on C.I. Acid Green 16 and is illustrative for C.I. Acid Green 60.
The presence of other substances, such as photocatalysts (e.g., titanium dioxide, zinc oxide), can significantly enhance the rate of photodegradation by providing a surface for the reaction to occur and by promoting the formation of highly reactive hydroxyl radicals. The concentration of the dye itself also influences the degradation rate; at higher concentrations, the rate may decrease due to the inner filter effect, where the dye molecules themselves block the light from reaching the catalyst surface or other dye molecules.
Future Research Directions and Emerging Technologies for C.i. Acid Green 60
Greener and More Sustainable Synthesis Pathways
The chemical industry is actively seeking to replace traditional, often harsh, synthesis methods with more environmentally benign alternatives. mdpi.com This shift is driven by the principles of green chemistry, which prioritize the use of renewable feedstocks, energy-efficient processes, and the reduction of hazardous waste. mdpi.comrsc.org
Future research in the synthesis of C.I. Acid Green 60 is likely to focus on:
Bio-based Precursors: Exploring the use of starting materials derived from renewable biomass to reduce the reliance on petrochemicals. researchgate.net This aligns with the broader trend of developing bio-based manufacturing platforms for a variety of chemicals. frontiersin.org
Enzymatic Catalysis: Utilizing enzymes as catalysts can lead to milder reaction conditions, higher selectivity, and reduced energy consumption compared to conventional chemical catalysts. researchgate.net
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, can significantly minimize the environmental impact of the synthesis process. mdpi.comrsc.org
Process Intensification: Technologies like microwave-assisted and ultrasound-assisted synthesis can enhance reaction rates, improve yields, and lower energy requirements. mdpi.com
A key goal is to design synthetic routes that are not only more sustainable but also economically viable, ensuring their adoption by the industry. rsc.org
Exploration of Novel Materials for Enhanced Adsorption and Catalytic Degradation
The removal of dyes like C.I. Acid Green 60 from industrial wastewater is a critical area of research. acs.org Adsorption and catalytic degradation are two of the most promising approaches for wastewater treatment. acs.orgmdpi.com
Novel Adsorbents:
The focus is on developing low-cost, high-efficiency adsorbents from readily available materials. mdpi.com Promising candidates include:
Biochar and Activated Carbon from Agro-Industrial Waste: Converting agricultural waste into valuable adsorbents not only addresses waste management issues but also provides a sustainable solution for dye removal. mdpi.commdpi.com
Clay-Based Materials: Clays and their modified forms are attractive due to their low cost, high porosity, and large surface area. mdpi.com
Polymeric Materials: Polymers with three-dimensional structures and multiple functional groups show a high affinity for dye molecules. mdpi.com
Table 1: Comparison of Novel Adsorbent Materials
| Adsorbent Type | Key Advantages | Examples |
| Biochar/Activated Carbon | Low cost, high surface area, waste valorization | Rice straw, corn cobs mdpi.comd-nb.info |
| Clay-Based Materials | Abundant, low cost, high porosity | Bentonite, zeolite mdpi.com |
| Polymeric Materials | High affinity for dyes, tunable properties | Hydrogels, magnetic polymers mdpi.com |
Advanced Catalytic Degradation:
Photocatalysis is an effective method for breaking down dye molecules into less harmful substances. acs.org Future research is directed towards:
Novel Photocatalysts: Developing new photocatalytic materials that are more efficient and can operate under visible light, which is more sustainable than UV irradiation. acs.org
Coupled Adsorption-Photocatalysis: Combining adsorption with photocatalysis can create a synergistic effect, where the adsorbent concentrates the dye molecules, making the photocatalytic degradation more efficient. d-nb.info
Green Synthesis of Nanoparticles: Utilizing plant extracts and other biological resources for the synthesis of photocatalytic nanoparticles offers a more sustainable and eco-friendly approach. mdpi.com
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. ethernet.edu.etacs.org These methods allow for the prediction of molecular properties and the simulation of chemical processes, which can significantly accelerate research and development. nih.govacs.org
For C.I. Acid Green 60, computational approaches can be used to:
Predict Molecular Properties: Calculate properties such as molecular geometry, charge distribution, and spectral characteristics. ethernet.edu.et
Simulate Adsorption Processes: Model the interaction between the dye molecule and the surface of an adsorbent to understand the adsorption mechanism and predict adsorption capacity. nih.gov
Design Novel Catalysts: Simulate the catalytic degradation process to design more effective and selective catalysts. acs.org
Develop Structure-Property Relationships: By combining computational data with experimental results, researchers can develop models that predict the properties and behavior of new dye molecules. acs.org
Table 2: Applications of Computational Methods in C.I. Acid Green 60 Research
| Computational Method | Application |
| Quantum Mechanics (QM) | Predict electronic structure and reactivity. acs.org |
| Molecular Dynamics (MD) | Simulate the movement of molecules and their interactions. nih.govacs.org |
| Monte Carlo (MC) Simulations | Model complex systems and predict thermodynamic properties. physics.gov.az |
Integration of C.I. Acid Green 60 Research within Circular Economy Principles
The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is gaining traction in the chemical industry. whiterose.ac.uk For dyes like C.I. Acid Green 60, a circular economy approach would involve:
Designing for Recyclability: Developing dyes and dyeing processes that facilitate the recovery and reuse of the dye at the end of a product's life. gnest.org
Waste Valorization: Treating wastewater not just as a waste stream but as a source of valuable materials that can be recovered and reused. whiterose.ac.uk
Closed-Loop Systems: Implementing processes where water and chemicals are recycled within the manufacturing facility, reducing consumption and discharge. gnest.org
Life Cycle Assessment (LCA): Using LCA to evaluate the environmental impact of the entire lifecycle of the dye, from synthesis to disposal, to identify areas for improvement. gnest.org
By integrating these principles, the textile and chemical industries can move towards a more sustainable model for dye management, where the value of materials is preserved, and environmental impact is minimized. whiterose.ac.ukresearchgate.net
Q & A
Q. How can researchers design a reproducible synthesis protocol for C.I.Acid Green 60?
- Methodological Answer : Begin by reviewing existing synthetic routes in peer-reviewed literature, focusing on reaction conditions (e.g., temperature, catalysts, solvents). Prioritize methods with detailed characterization data (e.g., NMR, HPLC purity >95%). Use and to structure experimental sections: document reagent sources (supplier, purity), step-by-step procedures, and purification techniques (e.g., recrystallization, column chromatography). Validate reproducibility by replicating a published synthesis, then optimize variables (e.g., pH, stoichiometry) to improve yield or purity. Include raw spectral data and comparative tables in supplementary materials .
Q. What analytical techniques are critical for initial characterization of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- UV-Vis Spectroscopy : Confirm absorbance maxima (e.g., λmax ~610 nm for acid green dyes) and molar extinction coefficients.
- HPLC-MS : Verify molecular weight and assess purity (e.g., retention time consistency, peak area >98%).
- Elemental Analysis : Validate empirical formula (C, H, N, S content).
Cross-reference data with literature values and report deviations with error margins (e.g., ±2 nm for λmax). Use to ensure clarity in reporting instrumental parameters (e.g., column type, mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Step 1 : Compile existing spectral data (e.g., IR, NMR) from diverse sources and identify outliers.
- Step 2 : Replicate experiments under controlled conditions (e.g., standardized solvent, concentration).
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to detect systematic errors (e.g., instrument calibration, sample degradation).
- Step 4 : Validate findings using orthogonal techniques (e.g., X-ray crystallography for structural confirmation).
Document discrepancies in a comparative table with annotations for experimental variables (e.g., pH, temperature) .
Q. What methodologies are suitable for assessing the photostability of this compound under environmental stressors?
- Methodological Answer : Design accelerated aging experiments:
- Light Exposure : Use xenon-arc lamps to simulate sunlight; monitor degradation via UV-Vis at intervals (e.g., 0, 24, 48 hrs).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Data Analysis : Fit degradation kinetics to models (e.g., zero-order vs. first-order), reporting rate constants (k) and half-lives (t½). Use to address uncertainties (e.g., ±5% for replicate measurements) and for environmental relevance (e.g., pH 4–9 range) .
Q. How can life-cycle assessment (LCA) frameworks evaluate the environmental impact of this compound?
- Methodological Answer :
- Inventory Analysis : Quantify resource inputs (e.g., raw materials, energy) and outputs (e.g., waste, emissions) across synthesis, use, and disposal phases.
- Impact Categories : Focus on toxicity (e.g., EC50 for aquatic organisms) and persistence (e.g., biodegradation half-life).
- Data Sources : Use databases like Ecoinvent or EPA CompTox, supplemented by lab-measured endpoints (e.g., OECD 301F biodegradation tests).
Reference for survey design and for green chemistry metrics (e.g., atom economy) .
Data Management & Reporting
Q. What strategies ensure robust data management for large-scale studies on this compound?
- Methodological Answer :
- Structured Storage : Organize raw data (spectra, chromatograms) in labeled folders with metadata (date, instrument ID).
- Version Control : Use tools like Git for iterative analyses (e.g., curve-fitting adjustments).
- Supplementary Materials : Follow and : archive large datasets (e.g., HPLC chromatograms) as .csv files with descriptive legends. For peer review, provide a data availability statement citing repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
